molecular formula C16H15N3S B2494154 4,5-Dibenzyl-4H-1,2,4-triazole-3-thiol CAS No. 83673-68-1

4,5-Dibenzyl-4H-1,2,4-triazole-3-thiol

Cat. No. B2494154
CAS RN: 83673-68-1
M. Wt: 281.38
InChI Key: ZHRFGHHXGMDPGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole compounds, including those similar to 4,5-Dibenzyl-4H-1,2,4-triazole-3-thiol, involves cyclization reactions, condensation with aldehydes, and functionalization processes. For example, the synthesis of related triazole derivatives has been explored through reactions that include cyclization of potassium dithiocarbazinate with hydrazine hydrate, leading to the formation of the triazole nucleus, followed by condensation with benzaldehyde to synthesize specific substituted triazoles (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular structure of triazole derivatives, including this compound, can be characterized by various spectroscopic methods such as FT-IR, NMR, and UV-visible spectroscopy. These analyses reveal the presence of characteristic triazole ring vibrations, substituent effects, and electronic transitions, contributing to the understanding of the molecular structure and reactivity of these compounds (Srivastava et al., 2016).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including aminomethylation, cyanoethylation, and reactions with aromatic aldehydes to form Schiff bases. These reactions are pivotal for the functionalization of the triazole core and the synthesis of compounds with potential biological activities (Hakobyan et al., 2017).

Scientific Research Applications

Anticonvulsant and Neuroprotective Applications

4,5-Dibenzyl-4H-1,2,4-triazole-3-thiol and its derivatives have been studied for their potential in neuroprotection and the treatment of neurological conditions. A significant body of research has focused on the anticonvulsant and neuroprotective activities of these compounds. For instance, certain 1,2,4-triazole derivatives exhibited protective effects against seizures induced by various agents, suggesting an interaction with glycine receptors or the GABAA receptor, highlighting their potential as antispastic and anticonvulsant agents (Kane et al., 1994). Another study highlighted the potential of 2,4-dihydro-3H-1,2,4-triazole-3-thiones as antidepressant agents, further demonstrating the broad spectrum of neurological applications of these compounds (Kane et al., 1988).

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of this compound derivatives have been a significant area of interest. These compounds have been found to exhibit considerable anti-inflammatory activity, comparable to standard drugs, with a lower risk of ulcerogenic effects. For example, studies have shown that certain derivatives can produce high dose-dependent anti-inflammatory activity and corresponding analgesic activity, suggesting their potential in treating inflammation-related conditions (Mousa, 2012), (El-Emam & Ibrahim, 1991).

Antioxidant Properties

The antioxidant properties of these compounds have also been explored, particularly in the context of neuroprotective and hepatoprotective effects. A study highlighted the efficacy of thiazolo[3,2-b]-1,2,4-triazoles in controlling ethanol-induced oxidative stress in the liver and brain of mice, suggesting their potential in managing conditions related to oxidative stress (Aktay et al., 2005).

Potential in Treating Chronic Asthma

Research has also suggested the potential application of this compound derivatives in treating chronic asthma. Certain derivatives have been shown to significantly inhibit eosinophilia in the airway, a common feature in asthma, pointing to their potential as novel antiasthmatic agents (Naito et al., 1996).

properties

IUPAC Name

3,4-dibenzyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c20-16-18-17-15(11-13-7-3-1-4-8-13)19(16)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRFGHHXGMDPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(=S)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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